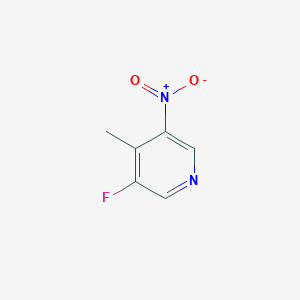
N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide: is an organic compound with the molecular formula C17H20N2O3. It is known for its applications in various fields, including diagnostic assays, manufacturing, hematology, and histology . The compound is characterized by its unique structure, which includes an amino group, two ethoxy groups, and a benzamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2,5-diethoxybenzoic acid and 2-methylbenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond.
Procedure: The 4-amino-2,5-diethoxybenzoic acid is first dissolved in a suitable solvent, such as dichloromethane. Then, 2-methylbenzoyl chloride is added dropwise to the solution while maintaining the temperature at around 0°C. The reaction mixture is stirred for several hours at room temperature to ensure complete conversion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Substituted benzamides and related compounds.
Aplicaciones Científicas De Investigación
N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the manufacturing of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activities.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-amino-2,5-diethoxyphenyl)benzamide
- N-(4-amino-2,5-dimethoxyphenyl)benzamide
- N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide
Uniqueness
N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methyl group on the benzamide moiety differentiates it from other similar compounds, potentially leading to variations in reactivity and biological activity.
Propiedades
Fórmula molecular |
C18H22N2O3 |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C18H22N2O3/c1-4-22-16-11-15(17(23-5-2)10-14(16)19)20-18(21)13-9-7-6-8-12(13)3/h6-11H,4-5,19H2,1-3H3,(H,20,21) |
Clave InChI |
ZAWGCIQDWXLRGQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1N)OCC)NC(=O)C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxybicyclo[1.1.1]pentan-1-amine](/img/structure/B15228926.png)

![4-Chloro-1-cyclohexyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15228951.png)



![tert-Butyl 4-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15228968.png)


![2-Cyano-3-{3-methoxy-4-[(4-methoxy-phenylcarbamoyl)-methoxy]-phenyl}-acrylic acid ethyl ester](/img/structure/B15228982.png)




